

Application Notes and Protocols for Reactions Involving 13-Bromo-1-tridecanol

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Compound of Interest

Compound Name: 13-Bromo-1-tridecanol

Cat. No.: B047752

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key synthetic transformations of **13-Bromo-1-tridecanol**, a versatile bifunctional molecule. Its terminal primary bromide and primary alcohol functionalities allow for selective modifications, making it a valuable building block in the synthesis of long-chain compounds, bioactive molecules, and chemical probes.

Overview of Reactivity

13-Bromo-1-tridecanol's utility stems from its two reactive sites. The terminal bromine is an excellent leaving group for bimolecular nucleophilic substitution (S_N2) reactions, while the hydroxyl group can undergo various transformations such as etherification or esterification. This allows for a modular approach to synthesizing complex linear molecules.

The primary nature of the alkyl bromide is crucial, as it strongly favors S_N2 pathways over elimination ($E2$), leading to higher yields of desired substitution products.

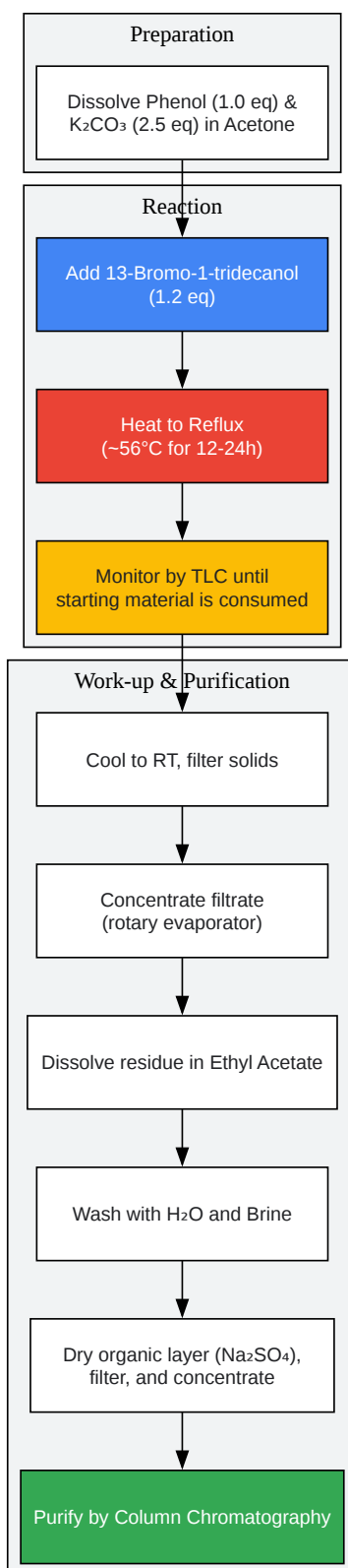
Caption: Logical workflow illustrating the synthetic utility of **13-Bromo-1-tridecanol**.

Key Experimental Protocols

Two fundamental reactions showcasing the utility of **13-Bromo-1-tridecanol** are the Williamson ether synthesis for C-O bond formation and nucleophilic substitution with sodium azide to introduce a versatile azide moiety.

Protocol 1: Williamson Ether Synthesis (O-Alkylation of a Phenol)

This protocol details the synthesis of a long-chain aryl ether using **13-Bromo-1-tridecanol** as the alkylating agent. This reaction is fundamental in modifying phenolic compounds to increase their lipophilicity, a common strategy in drug development.



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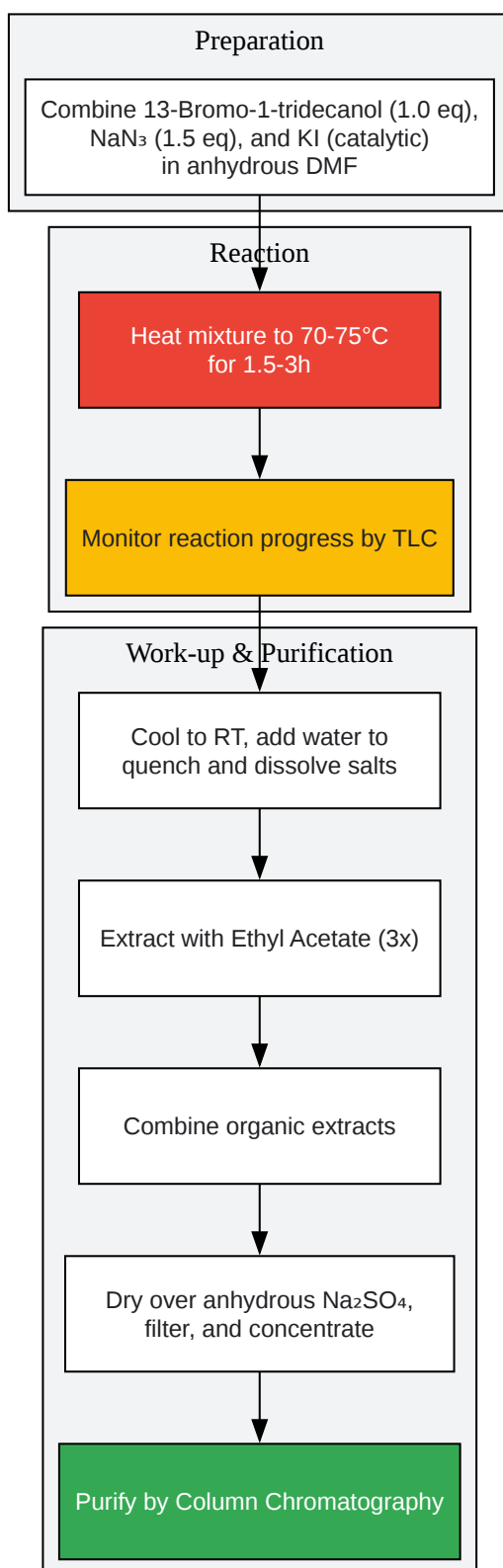
Caption: Experimental workflow for the Williamson ether synthesis.

Methodology:

- **Preparation:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the desired phenol (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents). Add anhydrous acetone (10-15 mL per mmol of phenol).
- **Reaction Initiation:** Stir the resulting suspension at room temperature for 15 minutes to ensure the formation of the phenoxide.
- **Addition of Alkylating Agent:** Add **13-Bromo-1-tridecanol** (1.1-1.5 equivalents) to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small portion of acetone.
- **Extraction:** Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the pure aryl tridecanyl ether.

Protocol 2: Synthesis of 13-Azido-1-tridecanol

This protocol describes the conversion of the terminal bromide of **13-Bromo-1-tridecanol** to an azide group. The resulting 13-azido-1-tridecanol is a valuable intermediate for "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), bioconjugation, and the synthesis of primary amines via reduction.



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